Carbazochrome sulfonic acid
Overview
Description
Carbazochrome sodium sulfonate, also known as AC-17, is a hemostatic agent used to stabilize capillaries and reduce bleeding. It is an oxidation product of adrenaline and is known for its ability to enhance microcirculatory tone. This compound is widely used in clinical settings to treat hemorrhages caused by capillary fragility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of carbazochrome sodium sulfonate involves the dissolution and reaction of purified water, carbazochrome, sodium bisulfite, and ascorbic acid in a reaction tank. The mixture is heated while stirring until the solid substances are completely dissolved. The reaction solution is then subjected to decolorization and separation, followed by crystallization and refinement .
Industrial Production Methods: In industrial settings, the production of carbazochrome sodium sulfonate for injection involves the use of carbazochrome sodium sulfonate, an antioxidizing agent, a pH regulator, and water for injection. The mixture is processed to ensure the appropriate concentration and purity for medical use .
Chemical Reactions Analysis
Types of Reactions: Carbazochrome sodium sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is an oxidation product of adrenaline and interacts with α-adrenoreceptors on the surface of platelets to promote clotting .
Common Reagents and Conditions: Common reagents used in the reactions involving carbazochrome sodium sulfonate include bradykinin, thrombin, and various ionophores. The compound is known to inhibit the formation of inositol triphosphate in a concentration-dependent manner .
Major Products Formed: The major products formed from the reactions involving carbazochrome sodium sulfonate include stabilized capillaries and reduced vascular permeability. The compound effectively reverses endothelial barrier dysfunction induced by vasoactive agents .
Scientific Research Applications
Carbazochrome sodium sulfonate has a wide range of scientific research applications, including:
Mechanism of Action
Carbazochrome sodium sulfonate exerts its effects by interacting with α-adrenoreceptors on the surface of platelets, promoting platelet aggregation and forming a platelet plug. It enhances the microcirculatory tone and stabilizes capillaries by inhibiting phosphatidylinositol hydrolysis and reducing the formation of inositol triphosphate .
Comparison with Similar Compounds
Carbazochrome sodium sulfonate is unique in its ability to stabilize capillaries and reduce vascular permeability without affecting blood pressure and heart rate. Similar compounds include:
Adrenochrome: Another oxidation product of adrenaline, used for its hemostatic properties.
Troxerutin: Often used in combination with carbazochrome for the treatment of venous insufficiency.
Carbazochrome sodium sulfonate stands out due to its specific action on capillary stabilization and its effectiveness in treating hemorrhages caused by capillary fragility.
Properties
IUPAC Name |
5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVRCWUMFBNYKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860629, DTXSID00873059 | |
Record name | Carbazochrome sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5E)-5-(2-Carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70063-04-6, 942468-12-4 | |
Record name | Carbazochrome sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070063046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazochrome sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5E)-5-(2-Carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBAZOCHROME SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMQ12812QR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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